
Polyanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyanthin is a natural product found in Ferula loscosii, Ferula sinaica, and other organisms with data available.
Applications De Recherche Scientifique
Antileishmanial and Antifungal Activity
Polyanthin has demonstrated significant antileishmanial and antifungal activities. A study found that extracts of Vernonia polyanthes, which contain this compound, were highly active against Leishmania amazonensis and showed promising activity against various fungal species, including Candida albicans and Cryptococcus neoformans (Braga et al., 2007).
Antihyperglycemic Effect
Syzygium polyanthum, another species related to this compound, has been studied for its antihyperglycemic effects. The methanol extract of S. polyanthum leaves was found to significantly reduce fasting blood glucose levels in streptozotocin-induced diabetic rats (Widyawati et al., 2015).
Wound Healing Properties
The crude extract of Acanthus polystachyus leaves, which may contain this compound, showed potential wound healing activities. This supports the traditional use of A. polystachyus in treating uninfected and infected wounds caused by S. aureus (Demilew et al., 2018).
Structural Studies
Research on the structure of this compound has also been conducted. A study on the coumarins of Ferula polyanthum, including this compound, explored their natural acetate structures and configurations, contributing to a better understanding of their chemical properties (Perel'son, 1975).
Propriétés
Numéro CAS |
54631-86-6 |
|---|---|
Formule moléculaire |
C26H32O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[(2R,4aR,5R,8aS)-1,1,4a-trimethyl-6-methylidene-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C26H32O5/c1-16-6-10-22-25(3,4)23(30-17(2)27)12-13-26(22,5)20(16)15-29-19-9-7-18-8-11-24(28)31-21(18)14-19/h7-9,11,14,20,22-23H,1,6,10,12-13,15H2,2-5H3/t20-,22-,23-,26+/m1/s1 |
Clé InChI |
MNGYOFNIAOWXIT-DNRBGDKYSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC[C@@]2([C@@H](C1(C)C)CCC(=C)[C@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Autres numéros CAS |
54631-86-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Aminophenoxy)-2,4,5,6-tetrachlorophenoxy]aniline](/img/structure/B1656769.png)
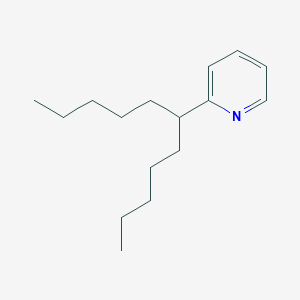
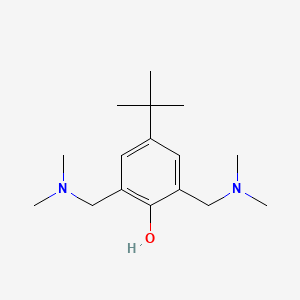
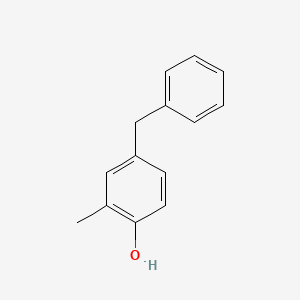
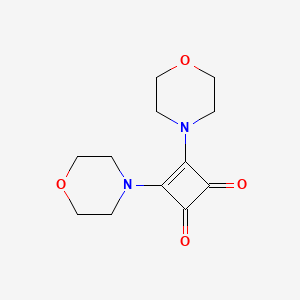


![2-[(1E)-2-(3-nitrophenyl)vinyl]-3-methylbenzothiazole, iodide](/img/structure/B1656780.png)

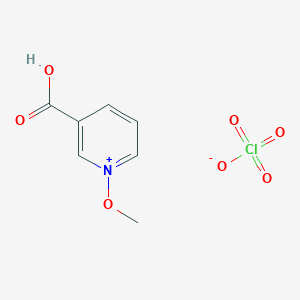
![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-2-ethylpiperidine](/img/structure/B1656786.png)

![2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-](/img/structure/B1656788.png)
![[(Z)-1-(4-nitrophenyl)ethylideneamino]thiourea](/img/structure/B1656791.png)